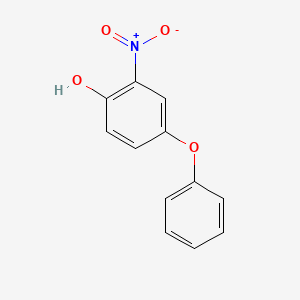

2-Nitro-4-phenoxyphenol

Description

Strategic Importance of Nitrated Aryloxy Phenols in Chemical Synthesis

Nitrated aryloxy phenols, a class of compounds that includes 2-Nitro-4-phenoxyphenol, hold a position of strategic importance in the landscape of chemical synthesis. The presence of both a nitro group and a phenoxy group on a phenol (B47542) backbone imparts a unique reactivity profile to these molecules. The nitro group, being a strong electron-withdrawing group, activates the aromatic ring towards nucleophilic substitution reactions. sci-hub.se This characteristic is fundamental in the construction of more complex molecular architectures.

Furthermore, the nitro group can be readily transformed into a variety of other functional groups, such as amines, which are crucial building blocks for pharmaceuticals, agrochemicals, and dyes. sci-hub.se The phenoxy moiety, on the other hand, introduces a degree of flexibility and can influence the physical properties of the resulting compounds, such as solubility and thermal stability. This dual functionality makes nitrated aryloxy phenols versatile intermediates in the synthesis of a wide array of target molecules.

The nitration of phenols itself is a classic yet challenging transformation in organic synthesis. Achieving high regioselectivity, particularly for mono-nitration, is often difficult due to the high reactivity of the phenol ring, which can lead to the formation of multiple isomers and over-nitration products. semanticscholar.orgijcce.ac.ir Therefore, the development of selective methods for the synthesis of specific isomers, like 2-Nitro-4-phenoxyphenol, is an active area of research.

Historical Context and Evolution of Research on 2-Nitro-4-phenoxyphenol

While specific historical milestones for the initial synthesis of 2-Nitro-4-phenoxyphenol are not extensively documented in readily available literature, the broader history of nitrated phenols dates back to the early days of organic chemistry. The synthesis of related compounds, such as other nitrophenols, has been a subject of study for well over a century.

Early research on the nitration of phenols primarily utilized strong acid conditions, such as mixtures of nitric acid and sulfuric acid. semanticscholar.org These methods, while effective, often lacked selectivity and posed environmental concerns due to the harsh acidic waste generated. semanticscholar.org

More recent research has focused on developing milder and more selective methods for the synthesis of nitrated phenols. This includes the use of metal nitrates, such as copper(II) nitrate (B79036), which has been shown to be an efficient and regioselective nitrating agent for phenols under milder conditions. semanticscholar.orgijcce.ac.ir The evolution of synthetic methodologies reflects a broader trend in organic chemistry towards more sustainable and efficient chemical processes.

The compound 2-Nitro-4-phenoxyphenol itself has been identified and characterized, with its key chemical properties documented. It is recognized as a distinct chemical entity with specific physical and spectral characteristics. biosynth.comsigmaaldrich.com Research continues to explore its potential applications and refine its synthesis.

Key Chemical Data for 2-Nitro-4-phenoxyphenol

| Property | Value | Source |

| CAS Number | 145279-04-5 | biosynth.com |

| Molecular Formula | C₁₂H₉NO₄ | biosynth.com |

| Molecular Weight | 231.2 g/mol | biosynth.com |

| Melting Point | 51 °C | biosynth.com |

| SMILES | C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)N+[O-] | biosynth.com |

Research Findings on the Synthesis of Nitrated Phenols

The synthesis of nitrated phenols is a well-established area of research with various methods developed to control the regioselectivity of the reaction.

One common approach involves the direct nitration of a phenol precursor. For instance, the nitration of 4-dodecylphenol (B94205) can be achieved by reacting it with nitric acid in acetic acid to produce 2-nitro-4-dodecylphenol. prepchem.com This highlights a general strategy where the starting phenol's substituents can direct the position of the incoming nitro group.

Another important synthetic route is the diazotization of an amino-diphenyl ether followed by hydrolysis of the diazonium salt. google.comgoogle.com This multi-step process allows for the construction of the phenoxyphenol core prior to the introduction of other functional groups.

The reduction of a nitro group to an amino group is also a key transformation in the chemistry of these compounds. For example, 3-nitro-4-phenoxyphenol can be reduced to 3-amino-4-phenoxyphenol (B8552384) using iron powder in a mixture of ethanol, water, and hydrochloric acid. prepchem.com This demonstrates the utility of the nitro group as a precursor to the synthetically versatile amino group.

Modern synthetic efforts have also focused on improving the conditions for nitration. The use of metal nitrates, such as copper(II) nitrate trihydrate, has been shown to be an effective and selective method for the mono-nitration of phenols. semanticscholar.org These methods often offer advantages in terms of milder reaction conditions and improved yields of the desired isomer.

Structure

3D Structure

Properties

IUPAC Name |

2-nitro-4-phenoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO4/c14-12-7-6-10(8-11(12)13(15)16)17-9-4-2-1-3-5-9/h1-8,14H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVFPTCXTEHFQGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC(=C(C=C2)O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Nitro 4 Phenoxyphenol and Its Structural Analogs

Direct Nitration Pathways for 2-Nitro-4-phenoxyphenol Synthesis

Direct nitration involves the introduction of a nitro group onto the aromatic ring of a 4-phenoxyphenol (B1666991) molecule. This pathway leverages the principles of electrophilic aromatic substitution, where the existing substituents on the phenol (B47542) ring dictate the position of the incoming nitro group.

The foundational reaction for this pathway is the electrophilic aromatic substitution (EAS) of a phenol derivative. unacademy.com In the case of 4-phenoxyphenol, the benzene (B151609) ring is activated by two substituents: a hydroxyl (-OH) group and a phenoxy (-OPh) group. The hydroxyl group is a powerful activating group and directs incoming electrophiles to the ortho and para positions relative to it. libretexts.orgquora.com Similarly, the phenoxy group is also an ortho, para-director.

In the 4-phenoxyphenol molecule, the hydroxyl group is at position 1 and the phenoxy group is at position 4. The positions ortho to the hydroxyl group (positions 2 and 6) are therefore activated and available for substitution. The para position (position 4) is already substituted. The active electrophile in nitration, the nitronium ion (NO₂⁺), will preferentially attack these electron-rich ortho positions. nih.govyoutube.com The reaction proceeds through the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, followed by deprotonation to restore aromaticity. nih.govmasterorganicchemistry.com

The choice of nitrating agent and reaction conditions is critical for achieving high yield and selectivity while minimizing side reactions, such as oxidation and the formation of polysubstituted products. libretexts.org

Direct nitration of phenols with concentrated nitric acid, often in combination with sulfuric acid, can be aggressive, leading to oxidation and the formation of tarry by-products. libretexts.orgmasterorganicchemistry.com Dilute nitric acid is often sufficient for activated rings like phenols and can provide better control. unacademy.com For instance, the nitration of 4-methoxyphenol (B1676288) with nitrous acid in an aqueous acid solution yields a mixture of the nitrated product and an oxidation product (benzoquinone). rsc.org

A variety of other nitrating systems have been developed to offer milder conditions and improved regioselectivity. These "green" methodologies often use metal nitrates or other reagents that generate the nitronium ion in situ under more controlled conditions. dergipark.org.tr A study on the synthesis of the related compound 2-ethoxy-4-nitrophenol (B1581399) found that using Ferric nitrate (B79036) as a catalyst for nitrification was optimal, resulting in a yield of 55.48%. researchgate.net Other systems, such as Sr(NO₃)₂ or benzyltriphenylphosphonium (B107652) nitrate in the presence of H₂SO₄-silica, have also been used for the regioselective nitration of phenols. researchgate.net

Below is a table summarizing various nitrating agents used for phenols.

| Nitrating Agent/System | Typical Conditions | Observations |

| Dilute HNO₃ | Low temperature (e.g., 293-298 K) | Standard method for activated phenols; can produce ortho and para isomers. unacademy.com |

| HNO₃ / H₂SO₄ | Low temperature | Strong nitrating mixture; can lead to over-nitration and oxidation byproducts with phenols. masterorganicchemistry.com |

| NH₄NO₃ / KHSO₄ | Reflux temperature | Reported as a regioselective method for ortho-nitration of various phenols. dergipark.org.tr |

| Sr(NO₃)₂ / H₂SO₄-Silica | Solvent-free | Achieves regioselective ortho-nitration of phenols under mild conditions. researchgate.net |

| Ferric Nitrate | - | Found to be an optimal catalyst for the nitration of 2-ethoxyphenol. researchgate.net |

Controlling the position of nitration (regioselectivity) is a key challenge in the synthesis of substituted phenols. dergipark.org.tr The powerful ortho, para-directing ability of the hydroxyl group means that nitration of a simple phenol often yields a mixture of 2-nitrophenol (B165410) and 4-nitrophenol (B140041). unacademy.com

In the case of 4-phenoxyphenol, the para position is blocked, simplifying the outcome. The primary substitution products are expected at the positions ortho to the hydroxyl group (positions 2 and 6). Achieving mono-nitration at the 2-position to form 2-nitro-4-phenoxyphenol requires careful control of reaction conditions to prevent the formation of the dinitro derivative, 2,6-dinitro-4-phenoxyphenol. This is typically managed by using milder nitrating agents, controlling the stoichiometry of the reactants, and maintaining low reaction temperatures. libretexts.org

Steric hindrance can also play a role. While the phenoxy group at the para position does not sterically hinder the ortho positions directly, the choice of a bulky nitrating agent might favor substitution at the less hindered position if the two ortho positions were electronically non-equivalent. dergipark.org.tr Furthermore, solvent effects and the use of supported reagents or catalysts are known to influence the ortho-to-para product ratio in phenolic nitrations. dergipark.org.tr

Ether Linkage Formation via Nucleophilic Aromatic Substitution (SNAr)

An alternative synthetic strategy involves forming the diaryl ether linkage as the key bond-forming step. This is typically achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction. This approach is particularly useful when the desired substitution pattern is difficult to achieve through direct electrophilic substitution.

The SNAr mechanism allows for the substitution of a leaving group (typically a halide) on an aromatic ring by a nucleophile. libretexts.org For this reaction to proceed, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as a nitro (-NO₂) group, positioned ortho or para to the leaving group. youtube.compressbooks.pub

The mechanism proceeds in two main steps:

Nucleophilic Attack: The nucleophile (e.g., a phenoxide ion) attacks the carbon atom bearing the leaving group. This step is typically the rate-determining step. The attack temporarily disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. libretexts.orgmasterorganicchemistry.com The electron-withdrawing group is crucial for stabilizing this intermediate by delocalizing the negative charge. pressbooks.pub

Loss of Leaving Group: The leaving group departs, and the aromaticity of the ring is restored, yielding the final diaryl ether product. libretexts.org

Unlike SN2 reactions, where the bond to the leaving group is broken as the new bond is formed, the SNAr reaction is a two-step addition-elimination process. pressbooks.pub For aryl halides, the reactivity order is typically F > Cl > Br > I, because the more electronegative fluorine is better at stabilizing the negative charge in the Meisenheimer complex during the rate-determining first step. scientificupdate.com

The success of the SNAr strategy depends on the availability of suitable precursors. These are typically aryl rings that contain both a good leaving group and a strong electron-withdrawing group.

Synthesis of Nitrated Aryl Halides: These precursors are essential electrophiles for the SNAr reaction. Common methods for their synthesis include:

Direct Halogenation of Nitroarenes: While possible, this can be challenging as the nitro group is deactivating.

Direct Nitration of Haloarenes: This is a more common approach. For example, nitrating chlorobenzene (B131634) produces a mixture of 2-nitrochlorobenzene and 4-nitrochlorobenzene, which can then be used in SNAr reactions.

Sandmeyer Reaction: This is a versatile method for converting an aromatic amine (aniline derivative) into an aryl halide. byjus.com For instance, a nitroaniline can be diazotized using nitrous acid to form a diazonium salt. Subsequent treatment with a copper(I) halide (e.g., CuCl, CuBr) introduces the corresponding halogen onto the ring. byjus.com

For example, to synthesize a phenoxyphenol backbone, one could react 4-chloronitrobenzene with a hydroquinone (B1673460) mono-anion. The nitro group para to the chlorine activates the ring for nucleophilic attack.

Optimization of Base and Solvent Systems for SNAr Coupling

The synthesis of diaryl ethers like 2-Nitro-4-phenoxyphenol via Nucleophilic Aromatic Substitution (SNAr) is highly dependent on the reaction conditions, particularly the choice of base and solvent. The SNAr mechanism involves the attack of a nucleophile (a phenoxide) on an electron-deficient aromatic ring, followed by the displacement of a leaving group. libretexts.orgmasterorganicchemistry.com The nitro group on the electrophilic partner is crucial as it activates the ring towards nucleophilic attack. masterorganicchemistry.com

The selection of an appropriate base is critical for the deprotonation of the phenol nucleophile to form the more reactive phenoxide ion. The strength and nature of the base can significantly influence the reaction rate and yield. Common bases used include alkali metal carbonates (K₂CO₃, Cs₂CO₃) and hydroxides (KOH). Studies on analogous SNAr reactions have shown that cesium carbonate (Cs₂CO₃) is often superior, providing higher yields due to its high solubility in organic solvents and the increased reactivity of the "naked" phenoxide anion it generates. acs.org

The solvent system plays a multifaceted role by solvating the reactants, influencing the nucleophilicity of the phenoxide, and stabilizing the charged intermediate (a Meisenheimer complex). libretexts.org Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Tetrahydrofuran (THF) are typically preferred as they effectively solvate the cation of the base while leaving the phenoxide anion relatively free to act as a nucleophile. acs.org Comparative studies have demonstrated that the optimal solvent can be substrate-dependent. For instance, in the reaction of 5-bromo-1,2,3-triazine (B172147) with phenol, THF was found to provide the highest yield compared to other polar aprotic solvents. acs.org In other systems, DMF has been shown to be highly effective. d-nb.info

The following interactive table summarizes results from optimization studies on representative SNAr reactions for C-O bond formation, illustrating the impact of different base and solvent combinations on product yield.

Interactive Data Table: Optimization of SNAr Reaction Conditions

| Entry | Electrophile | Nucleophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| 1 | 5-bromo-1,2,3-triazine | Phenol | K₃PO₄ | THF | 25 | 75 | acs.org |

| 2 | 5-bromo-1,2,3-triazine | Phenol | K₂CO₃ | THF | 25 | 80 | acs.org |

| 3 | 5-bromo-1,2,3-triazine | Phenol | Cs₂CO₃ | THF | 25 | 93 | acs.org |

| 4 | 5-bromo-1,2,3-triazine | Phenol | Cs₂CO₃ | Dioxane | 25 | 85 | acs.org |

| 5 | 5-bromo-1,2,3-triazine | Phenol | Cs₂CO₃ | DMF | 25 | 82 | acs.org |

| 6 | 2-fluoronitrobenzene | Benzylamine | K₂CO₃ | DMF | N/A | 92 | d-nb.info |

Catalytic Approaches to 2-Nitro-4-phenoxyphenol and Related Diarylethers

While SNAr reactions are effective, particularly with activated aryl halides, catalytic methods have been developed to overcome the limitations of SNAr, such as the need for harsh conditions or highly activated substrates.

Transition Metal-Mediated Cross-Coupling Reactions (e.g., Ullmann, Sonogashira, Chan-Lam)

Transition metal catalysis offers a powerful alternative for the formation of the diaryl ether linkage.

Ullmann Condensation: The traditional Ullmann condensation involves the copper-promoted reaction of an aryl halide with a phenol. researchgate.net This reaction typically requires stoichiometric amounts of copper and high temperatures (often over 200°C) in polar solvents like DMF or nitrobenzene. researchgate.net The reactivity of the aryl halide is enhanced by the presence of electron-withdrawing groups, such as a nitro group, making this method suitable for synthesizing nitro-substituted diaryl ethers. researchgate.netcommonorganicchemistry.com Modern iterations of the Ullmann reaction utilize catalytic amounts of soluble copper salts, often in combination with ligands such as diamines or N,N-dimethylglycine, which allows for significantly milder reaction conditions. dtic.mil

Chan-Lam Coupling: The Chan-Lam C-O cross-coupling reaction is a copper-catalyzed method that couples a phenol with an arylboronic acid. acs.org A key advantage of this reaction is its remarkably mild conditions; it can often be performed at room temperature and is tolerant of air and moisture. acs.orgnih.gov The reaction is versatile and compatible with a wide range of functional groups, including the nitro group, making it a valuable tool for the synthesis of complex diaryl ethers. acs.org

Sonogashira Coupling: The Sonogashira coupling is a palladium- and copper-catalyzed reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. It is not used for the formation of carbon-oxygen bonds and is therefore not an applicable method for the synthesis of diaryl ethers like 2-Nitro-4-phenoxyphenol.

Biocatalytic Strategies for Phenoxyphenol and Nitroarene Transformations

Biocatalysis represents a green and highly selective alternative to traditional chemical synthesis. Enzymes can be used to perform specific transformations, such as nitration or nitroreduction, under mild, aqueous conditions.

The introduction of a nitro group onto a phenolic substrate can be achieved using biocatalysts. Heme-containing peroxidases, such as horseradish peroxidase (HRP), have been shown to catalyze the nitration of various phenols in the presence of hydrogen peroxide (H₂O₂) and a nitrite (B80452) source (e.g., NaNO₂). researchgate.netnih.gov The reaction proceeds via an enzyme-mediated oxidation of nitrite to generate a nitrating species, likely the nitrogen dioxide radical (NO₂•). nih.gov This method can produce ortho- and para-nitrated phenols. researchgate.net More recently, engineered cytochrome P450 enzymes have also been developed that can directly nitrate phenolic compounds using nitrite as the nitrating agent, offering a novel route for regioselective nitration. acs.orgmiragenews.com

The nitro group in 2-Nitro-4-phenoxyphenol is a versatile functional handle. A key transformation is its reduction to an amino group, yielding 2-amino-4-phenoxyphenol (B2995904). This can be accomplished efficiently using nitroreductase (NR) enzymes. nih.govresearchgate.net These flavin-dependent enzymes use a reducing cofactor, such as NAD(P)H, to catalyze the six-electron reduction of an aromatic nitro group to an amine. researchgate.net The reduction proceeds through nitroso and hydroxylamine (B1172632) intermediates. nih.govgoogle.com The use of nitroreductases is advantageous as it occurs under mild, aqueous conditions and demonstrates high chemoselectivity, leaving other functional groups in the molecule untouched. nih.gov This chemoenzymatic approach provides a sustainable alternative to traditional chemical reduction methods that often employ harsh reagents or heavy metal catalysts. nih.govox.ac.uk

Advanced Derivatization and Functionalization Strategies of 2-Nitro-4-phenoxyphenol

The structure of 2-Nitro-4-phenoxyphenol offers multiple sites for further chemical modification, allowing for the synthesis of a diverse range of derivatives.

Reduction of the Nitro Group: The most common derivatization is the reduction of the nitro group to an amine, forming 2-amino-4-phenoxyphenol. This transformation fundamentally changes the electronic properties of the molecule, converting a strongly deactivating group into a strongly activating one. masterorganicchemistry.com This can be achieved biocatalytically with nitroreductases as described above, or through conventional chemical methods such as catalytic hydrogenation (e.g., H₂ with Pd/C or Raney Nickel) or using metals like iron, tin, or zinc in acidic media. commonorganicchemistry.commasterorganicchemistry.comorganic-chemistry.orgwikipedia.org

Functionalization of the Amino Group: The resulting 2-amino-4-phenoxyphenol possesses a nucleophilic amino group that can undergo a variety of reactions. These include acylation to form amides, alkylation, and participation in condensation reactions to form Schiff bases or heterocyclic structures. These modifications are crucial for building more complex molecules and are widely used in medicinal chemistry.

Reactions at the Hydroxyl Group: The phenolic hydroxyl group is another key site for functionalization. It can be alkylated to form ethers via reactions like the Williamson ether synthesis or silylated to form silyl (B83357) ethers, which can serve as protecting groups or modify the compound's solubility and volatility. researchgate.netnih.govmasterorganicchemistry.com

Electrophilic Aromatic Substitution: The two aromatic rings can potentially undergo further electrophilic aromatic substitution reactions, such as halogenation or sulfonation. The regioselectivity of these reactions would be directed by the existing substituents—the activating hydroxyl and phenoxy groups and the deactivating nitro group (or the activating amino group in its reduced form).

Chemoselective Reduction of the Nitro Group to Amino Functionality

The selective reduction of the nitro group in nitrophenolic compounds to an amino group, while preserving the phenolic hydroxyl and ether functionalities, is a crucial transformation in the synthesis of various intermediates. Several methods have been established for this purpose, primarily centered around catalytic hydrogenation and chemical reductions.

Catalytic hydrogenation is a widely employed method for the reduction of nitroarenes. commonorganicchemistry.com Catalysts such as palladium on carbon (Pd/C), Raney nickel, and platinum(IV) oxide are effective for this transformation. wikipedia.org In the context of nitrophenols, palladium-based catalysts have shown high activity and selectivity. For instance, palladium nanoparticles supported on graphene have been utilized for the hydrogenation of various nitrophenols. rsc.org The reaction is typically carried out in an aqueous or alcoholic solvent in the presence of a hydrogen source, such as hydrogen gas or sodium borohydride (B1222165) (NaBH₄). rsc.orgresearchgate.net The general reaction scheme involves the adsorption of the nitrophenol onto the catalyst surface, followed by the reduction of the nitro group by activated hydrogen species. chemrxiv.org

A key challenge in the reduction of dinitroaromatics is achieving selectivity for one nitro group over another. In compounds like 2,4-dinitrophenol (B41442), a structural analog of our target molecule, the nitro group ortho to the hydroxyl group is preferentially reduced. echemi.comstackexchange.com This selectivity is attributed to the electronic and steric influence of the neighboring hydroxyl group. The reduction of 2,4-dinitrophenol to 2-amino-4-nitrophenol (B125904) can be achieved with high yields using sodium sulfide (B99878) or hydrosulfide (B80085) in an aqueous alkaline solution. google.comorgsyn.org The reaction conditions, particularly pH and temperature, are crucial for maximizing the yield of the desired mono-amino product. google.com

The following table summarizes various conditions for the chemoselective reduction of the nitro group in nitrophenol derivatives.

Table 1: Methodologies for Chemoselective Nitro Group Reduction

| Substrate | Catalyst/Reagent | Solvent | Hydrogen Source | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| p-Nitrophenol | Palladium/Graphene | Water | NaBH₄ | Room Temp. | High | rsc.org |

| Nitrophenols | Nickel-based catalyst | Water | H₂ | Room Temp. | High | acs.org |

| 2,4-Dinitrophenol | Sodium Sulfide | Water/Ammonia | - | 80-85 | 64-67 | orgsyn.org |

| 2,4-Dinitrophenol | Sodium Hydrosulfide | Water | - | 50-80 | High | google.com |

| Nitroarenes | Pd/C | Ethanol | NaBH₄ | Room Temp. | >99 | researchgate.net |

| o-Nitrophenol | Palladium on Carbon | Water/HCl | H₂ | 58 | High | google.com |

Reaction Mechanisms and Kinetics of 2 Nitro 4 Phenoxyphenol Chemical Transformations

Elucidation of Mechanistic Pathways for 2-Nitro-4-phenoxyphenol Formation

The formation of nitrophenols, including isomers like 2-Nitro-4-phenoxyphenol, can occur through various chemical pathways, particularly through the nitration of precursor phenolic compounds. In atmospheric chemistry, phenols are a significant class of volatile organic compounds (VOCs) whose reactions can lead to the production of nitrophenols. copernicus.orgresearchgate.net The formation pathways can occur in both the gas and liquid phases. copernicus.org

A primary pathway for the formation of nitrophenols involves the reaction of precursor compounds like phenol (B47542) with nitrating agents. For instance, the reaction of phenol with nitrous acid (HNO₂) can yield 2-nitrophenol (B165410) and 4-nitrophenol (B140041). researchgate.net For a more complex molecule like 2-Nitro-4-phenoxyphenol, the likely precursor would be 4-phenoxyphenol (B1666991). The nitration of 4-phenoxyphenol would introduce a nitro group (-NO₂) onto the phenolic ring. The position of this substitution is directed by the existing hydroxyl (-OH) and phenoxy (-O-C₆H₅) groups. The hydroxyl group is a strong activating group and an ortho-, para-director. Since the para position is occupied by the phenoxy group, the nitro group is directed to the ortho position, resulting in the formation of 2-Nitro-4-phenoxyphenol.

The liquid phase can contribute significantly to the production of nitrophenols, with one modeling study showing that 58% of nitrophenol production occurred in the liquid phase under typical conditions. copernicus.org This suggests that aqueous aerosol particles and cloud droplets are important environments for these formation reactions. copernicus.org

Kinetic Analysis of Reaction Rates and Rate-Determining Steps

The following interactive table presents kinetic data for related nitrophenol reactions.

| Reaction | Reactants | Apparent Rate Constant (k_app) | Conditions |

| Catalytic Reduction of 4-Nitrophenol | 4-NP, Fe₃O₄@Pt catalyst | 0.1409 s⁻¹ | Newly prepared catalyst |

| Catalytic Reduction of 4-Nitrophenol | 4-NP, Fe₃O₄@Pt catalyst | 0.04615 s⁻¹ | Catalyst stored for 48 hours |

| Catalytic Reduction of 4-Nitrophenol | 4-NP, Fe₃O₄@Pt catalyst, Temperature | 0.03075 s⁻¹ to 0.08579 s⁻¹ | Temperature increase from 18 °C to 60 °C |

| Reduction of 4-Nitrophenolate | 4-Nitrophenolate, Pd nanoparticles | 0.0006 s⁻¹ | [4-Nip] = 7.38 × 10⁻⁵ M; [NaBH₄] = 1.11 × 10⁻² M; T = 23.7 °C |

| Formation from Phenol + Nitrous Acid | Phenol, NaNO₂ | 3.3 × 10⁻³ M⁻¹s⁻¹ (for 2-NP) | pH adjusted with HClO₄, 25 °C |

| Formation from Phenol + Nitrous Acid | Phenol, NaNO₂ | 1.7 × 10⁻³ M⁻¹s⁻¹ (for 4-NP) | pH adjusted with HClO₄, 25 °C |

This table is based on data from multiple sources. researchgate.netnih.govnih.gov

Role of Dissolved Oxygen and Other Environmental Factors in Reaction Progression

Environmental factors play a critical role in the chemical transformations of phenolic compounds. Dissolved oxygen, temperature, and pH can significantly influence reaction pathways and rates.

Dissolved Oxygen: Dissolved oxygen can act as an inhibitor in certain reactions, such as the catalytic reduction of 4-nitrophenol (4-NP). nd.edu In this process, a reduction in dissolved oxygen content can eliminate the reaction's induction period, while continuously supplying oxygen can extend it indefinitely. nd.edu This suggests that oxygen competes in a side reaction, potentially re-oxidizing the reaction product back into a reactant. nd.edu Conversely, in other systems, oxygen is a necessary reactant. For example, the formation of Ni(II)-phenoxyl radical complexes from Ni(II)-phenol complexes occurs via oxidation by O₂. rsc.org The process can be controlled by the transfer of oxygen to the liquid phase and the subsequent reaction between dissolved oxygen and the organic compound. researchgate.net The presence of dissolved oxygen is also a key factor in photocatalytic degradation processes. fortunejournals.com

Temperature: Temperature generally has a significant impact on reaction kinetics, as described by the Arrhenius equation. nih.gov In the catalytic reduction of 4-NP, as the temperature was increased from 18 °C to 60 °C, the apparent kinetic rate constant (k_app) increased by a factor of 2.8. nih.gov This indicates that higher temperatures promote the catalytic rate. nih.gov Similarly, modeling of tropospheric nitrophenol formation showed that the importance of the liquid phase pathway was enhanced at lower temperatures. copernicus.org

Investigation of Radical Intermediates and Their Spectroscopic Signatures

Many chemical transformations of phenolic compounds proceed through highly reactive radical intermediates. nih.gov These species are central to understanding the reaction mechanism but are often difficult to detect due to their short lifetimes.

Key Radical Intermediates:

Hydroxyl Radical (•OH): The hydroxyl radical is a major oxidant in the atmospheric aqueous phase. researchgate.net Its reaction with nitrophenols is considered a primary removal mechanism for these compounds in the atmosphere. researchgate.net The reaction of •OH with 4-nitrophenol has been shown to lead to the formation of various phenolic products. researchgate.net

Nitrate (B79036) Radical (•NO₃): The nitrate radical is another important atmospheric oxidant, although its reactions with 2-nitrophenol and 4-nitrophenol are generally slower than those with the hydroxyl radical. researchgate.net

Phenoxyl Radicals: Phenoxyl radicals are key intermediates in the oxidation of phenolic compounds. rsc.org The formation of a phenoxyl radical from a tyrosine residue is a prerequisite for its nitration by nitrogen dioxide (•NO₂). researchgate.net The formation of Ni(II)-phenoxyl radical complexes by O₂ has been observed, proceeding through a proton transfer-electron transfer (PT-ET) mechanism. rsc.org

Peroxy Radicals (RO₂): Organic peroxy radicals are key intermediates in multiphase atmospheric oxidation. nih.gov They can be formed following the reaction of an organic compound with •OH in the presence of O₂. The subsequent reactions of peroxy radicals, for example with nitric oxide (NO), can lead to the formation of organic nitrates. nih.gov

Spectroscopic Investigation: The detection and characterization of these transient radical intermediates often require advanced spectroscopic techniques. Electron Spin Resonance (ESR) or Electron Paramagnetic Resonance (EPR) spectroscopy are powerful methods for directly detecting species with unpaired electrons, such as radicals, and can provide information about their electronic structure. Mass spectrometry is another crucial tool used to identify reaction intermediates and products, helping to piece together the mechanistic pathway. researchgate.net For instance, electrospray ionization mass spectrometry (ESI-MS) has been used to identify the products of the OH oxidation of 4-nitro-1-iodobenzene, showing a dominant peak consistent with hydroxylation. researchgate.net Real-time detection of reaction products can be achieved using techniques like chemical ionization mass spectrometry (CIMS), which has been used to monitor the formation of organic nitrates from peroxy radical reactions. nih.gov

Computational and Theoretical Investigations of 2 Nitro 4 Phenoxyphenol Molecular Properties and Reactivity

Quantum Chemical Calculations for Electronic Structure and Molecular Geometry

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and three-dimensional geometry of molecules. For aromatic compounds like 2-nitro-4-phenoxyphenol, the B3LYP functional combined with a basis set such as 6-311G+(d,p) is a commonly used and reliable method for optimizing the molecular geometry and calculating electronic properties. nih.gov

The molecular geometry of 2-nitro-4-phenoxyphenol would be characterized by the bond lengths, bond angles, and dihedral angles between the two phenyl rings and the substituent groups. The presence of the electron-withdrawing nitro group and the phenoxy group, along with the hydroxyl group, would influence the electron distribution across the molecule and affect the geometry of the benzene (B151609) rings. For instance, studies on similar substituted phenols have shown that intramolecular hydrogen bonding can significantly impact the planarity of the molecule. ymerdigital.com

Key electronic properties that would be determined from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter for assessing the chemical reactivity and kinetic stability of the molecule. materialsciencejournal.org A smaller energy gap generally suggests higher reactivity. The distribution of HOMO and LUMO orbitals would indicate the regions of the molecule most likely to act as electron donors and acceptors, respectively. In 2-nitro-4-phenoxyphenol, the HOMO is expected to be localized primarily on the phenoxy and hydroxyl-substituted ring, while the LUMO would likely be concentrated around the nitro-substituted ring.

Table 1: Representative Calculated Electronic Properties of Substituted Phenols (Note: Data for 2-Nitro-4-phenoxyphenol is not available; this table presents data for related compounds to illustrate typical values.)

| Compound | Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| 2-Nitrophenol (B165410) | DFT/B3LYP/3-21G | - | - | 3.48 dergipark.org.tr |

| 4-Nitrophenol (B140041) | HF/6-311+G | - | - | 3.76 researchgate.net |

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis, Mass Spectrometry Fragmentation)

Computational chemistry allows for the prediction of various spectroscopic parameters, which can aid in the identification and characterization of compounds.

NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net For 2-nitro-4-phenoxyphenol, the predicted ¹H NMR spectrum would show distinct signals for the protons on both aromatic rings, with the electron-withdrawing nitro group causing a downfield shift for adjacent protons. The hydroxyl proton's chemical shift would be sensitive to solvent and concentration. Similarly, the ¹³C NMR spectrum would exhibit unique signals for each carbon atom, with their positions influenced by the attached functional groups. Software packages are available that can predict these spectra based on the molecule's structure. acdlabs.comchemaxon.comcaspre.cayoutube.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for simulating UV-Vis absorption spectra. researchgate.netmdpi.com The calculation predicts the electronic transitions between molecular orbitals, providing the absorption maxima (λmax) and oscillator strengths. The UV-Vis spectrum of 2-nitro-4-phenoxyphenol is expected to show characteristic absorption bands arising from π-π* transitions within the aromatic rings and n-π* transitions involving the nitro and hydroxyl groups. The phenoxy substituent would likely cause a bathochromic (red) shift in the absorption maxima compared to 2-nitrophenol.

Mass Spectrometry Fragmentation: The fragmentation patterns observed in mass spectrometry can be rationalized and sometimes predicted using computational methods. For nitrophenols, common fragmentation pathways involve the loss of the nitro group (NO₂) or nitric oxide (NO), followed by further fragmentation of the aromatic ring. nist.gov For 2-nitro-4-phenoxyphenol, fragmentation would likely involve cleavage of the ether linkage, as well as the loss of the nitro group, leading to a series of characteristic fragment ions that could be used to confirm its structure.

Table 2: Predicted Spectroscopic Data for Illustrative Substituted Phenols (Note: Specific predicted data for 2-Nitro-4-phenoxyphenol is not available in the searched literature.)

| Compound | Spectroscopic Parameter | Predicted Value | Method |

|---|---|---|---|

| 2-Nitrophenol | UV-Vis λmax | 382.1 nm dergipark.org.tr | DFT dergipark.org.tr |

Thermochemical Characterization: Enthalpies of Formation and Bond Dissociation Energies

Thermochemical properties such as the enthalpy of formation (ΔHf°) and bond dissociation energies (BDEs) provide insight into the stability and reactivity of a molecule. These can be calculated using various computational methods, including DFT.

Enthalpies of Formation: The standard enthalpy of formation can be calculated using computational methods, often employing isodesmic reactions to improve accuracy. chemistrysteps.comsydney.edu.au This involves a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations. For 2-nitro-4-phenoxyphenol, a reliable calculated ΔHf° would be valuable for understanding its thermodynamic stability. While experimental data for 2-nitrophenol and 4-nitrophenol are available, specific calculated values for 2-nitro-4-phenoxyphenol are not present in the reviewed literature. chemeo.comchemeo.com

Bond Dissociation Energies: BDE is the energy required to break a specific bond homolytically. The O-H bond dissociation energy is a particularly important parameter for phenols as it relates to their antioxidant activity. pan.olsztyn.pl DFT calculations have been shown to provide reliable predictions of O-H BDEs in substituted phenols. mdpi.comresearchgate.net The presence of the electron-withdrawing nitro group is expected to increase the O-H BDE in 2-nitro-4-phenoxyphenol compared to unsubstituted phenol (B47542), making it a weaker hydrogen atom donor. nist.gov Conversely, the electron-donating nature of the phenoxy group might have a slight counteracting effect. Other important BDEs in this molecule would be the C-N bond of the nitro group and the C-O bonds of the ether linkage.

Table 3: Calculated O-H Bond Dissociation Enthalpies (BDE) for Selected Phenols (Note: Data for 2-Nitro-4-phenoxyphenol is not available; this table presents data for related compounds to illustrate substituent effects.)

| Compound | Method | O-H BDE (kcal/mol) |

|---|---|---|

| Phenol | (RO)B3LYP/6-311++G(2df,2p) | 87.5 researchgate.net |

| 4-Nitrophenol | (RO)B3LYP/6-311++G(2df,2p) | 91.7 researchgate.net |

| 4-Methoxyphenol (B1676288) | (RO)B3LYP/6-311++G(2df,2p) | 83.4 researchgate.net |

Reaction Pathway Modeling and Transition State Characterization for Synthetic Routes

Computational chemistry can be used to model reaction pathways and characterize transition states, providing valuable insights into reaction mechanisms and kinetics. For the synthesis of 2-nitro-4-phenoxyphenol, which could potentially be formed through nucleophilic aromatic substitution, computational modeling could identify the most favorable reaction pathway.

This would involve locating the transition state structure for the key reaction step and calculating the activation energy. researchgate.net The geometry of the transition state provides a snapshot of the bond-breaking and bond-forming processes. By comparing the activation energies of different possible synthetic routes, the most efficient method could be predicted. While general synthetic methods for phenoxyphenols exist, specific computational modeling of the synthesis of 2-nitro-4-phenoxyphenol is not detailed in the available literature. google.com

Solvent Effects on Molecular Conformation and Reactivity through Continuum Solvation Models

The properties and reactivity of a molecule can be significantly influenced by the solvent. Continuum solvation models, such as the Polarizable Continuum Model (PCM), are widely used to account for the effects of a solvent in computational calculations. researchgate.net These models represent the solvent as a continuous medium with a specific dielectric constant, which interacts with the solute molecule.

For 2-nitro-4-phenoxyphenol, the choice of solvent would affect its conformational preferences, particularly the orientation of the phenoxy and nitro groups. A polar solvent could stabilize charge separation within the molecule, potentially influencing its electronic properties and reactivity. For instance, solvent effects could alter the HOMO-LUMO energy gap and shift the absorption maxima in the UV-Vis spectrum. Computational studies on related nitrophenols have shown that solvent can play a role in their electronic structure and photochemical behavior. While the general principles are understood, specific studies modeling the solvent effects on 2-nitro-4-phenoxyphenol are not found in the reviewed literature.

Advanced Analytical Methodologies for the Study of 2 Nitro 4 Phenoxyphenol

High-Resolution Mass Spectrometry Techniques (e.g., ESI-MS, DART-MS) for Structural Elucidation and Pathway Monitoring

High-resolution mass spectrometry (HRMS) is indispensable for determining the elemental composition and structure of 2-Nitro-4-phenoxyphenol and its metabolites or degradation products.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a soft ionization technique ideal for polar molecules like 2-Nitro-4-phenoxyphenol. Due to the acidic nature of the phenolic proton, analysis is typically performed in negative ion mode. In this mode, the molecule readily deprotonates to form the [M-H]⁻ molecular anion. nih.govnih.gov This allows for the precise determination of its monoisotopic mass, confirming its elemental formula (C₁₂H₉NO₄).

Further structural information is obtained through tandem mass spectrometry (MS/MS) experiments. By inducing collision-induced dissociation (CID) of the [M-H]⁻ precursor ion, characteristic fragment ions are produced. The fragmentation pattern provides a roadmap of the molecule's structure, often involving cleavage of the ether bond and loss of the nitro group (as NO₂). This technique is vital for monitoring reaction pathways, as it can identify intermediates and final products in a complex mixture. nih.govresearchgate.net

Direct Analysis in Real Time Mass Spectrometry (DART-MS): DART-MS is an ambient ionization method that allows for the rapid analysis of samples in their native state with minimal to no sample preparation. nih.govbruker.com It works by exposing the sample to a heated stream of metastable gas (typically helium or nitrogen), which desorbs and ionizes the analyte. nih.gov This makes DART-MS highly suitable for the high-throughput screening of synthesis reactions or for detecting trace amounts of 2-Nitro-4-phenoxyphenol on surfaces. For nitroaromatic compounds, DART-MS can provide rapid identification, making it a powerful tool for monitoring the presence of the compound in various matrices. nih.govacs.org

| Technique | Ionization Mode | Primary Ion Observed | Application |

| ESI-MS | Negative | [M-H]⁻ | Accurate mass determination, structural elucidation via MS/MS, reaction monitoring. |

| DART-MS | Positive/Negative | [M+H]⁺ or [M-H]⁻ | Rapid screening, surface analysis, high-throughput analysis with no sample preparation. |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and By-product Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for separating and identifying volatile and semi-volatile organic compounds, making it well-suited for analyzing 2-Nitro-4-phenoxyphenol.

For purity assessment, a sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the capillary column. researchgate.net However, the analysis of polar phenolic compounds by GC can be challenging due to potential peak tailing and interaction with active sites in the injector or column. researchgate.net To overcome this, derivatization is often employed. Converting the acidic phenolic hydroxyl group into a less polar ether or ester, for example through silylation with agents like N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MDBSTFA), improves chromatographic performance, leading to sharper peaks and more accurate quantification. researchgate.net The purity is then determined by calculating the relative area of the main compound peak versus all other peaks in the chromatogram.

GC-MS is also highly effective for identifying synthesis-related by-products. During the synthesis of phenoxyphenols, potential side reactions can lead to impurities such as isomers, incompletely reacted starting materials, or disproportionation products like mono-nuclear (e.g., nitrophenols) and tri-nuclear phenols. google.com The mass spectrometer fragments each separated compound as it elutes from the GC column, providing a unique "fingerprint" or mass spectrum that allows for the confident identification of these by-products. astm.org

| Parameter | Description | Purpose |

| Derivatization | Chemical modification (e.g., silylation) of the phenolic -OH group. | Improves volatility and peak shape, enhancing separation and quantification. researchgate.net |

| Separation | Performed on a capillary GC column (e.g., DB-5 type). | Separates 2-Nitro-4-phenoxyphenol from impurities and by-products. epa.gov |

| Detection (MS) | Provides mass spectra for eluting compounds. | Allows for unambiguous identification of the target compound and any by-products. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. rsc.org Through ¹H and ¹³C NMR, the precise connectivity of atoms in the 2-Nitro-4-phenoxyphenol molecule can be determined.

¹H NMR: The proton NMR spectrum provides information about the chemical environment of each hydrogen atom. For 2-Nitro-4-phenoxyphenol, the spectrum would show distinct signals for the protons on both aromatic rings. The protons on the nitro-substituted ring are expected to be shifted significantly downfield due to the strong electron-withdrawing effect of the nitro group (NO₂). chemicalbook.comoc-praktikum.de The protons on the phenoxy ring would appear at chemical shifts typical for a phenyl ether. chemicalbook.com The splitting patterns (e.g., doublet, doublet of doublets) arise from spin-spin coupling between adjacent protons and are critical for determining the substitution pattern on each ring. quora.com The phenolic -OH proton typically appears as a broad singlet, though its chemical shift can be highly variable. oc-praktikum.de

¹³C NMR: The carbon NMR spectrum reveals the chemical environment of each carbon atom. bhu.ac.in In a proton-decoupled ¹³C NMR spectrum of 2-Nitro-4-phenoxyphenol, twelve distinct signals would be expected, one for each unique carbon atom. The carbons attached to the electronegative oxygen and nitro groups (C-O, C-NO₂) would be the most downfield-shifted. oregonstate.eduoc-praktikum.de The chemical shifts provide direct evidence for the carbon skeleton of the molecule.

The following table provides predicted chemical shifts based on data from analogous compounds like 2-nitrophenol (B165410) and 4-phenoxyphenol (B1666991).

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Protons on Nitro-substituted Ring | 7.2 - 8.2 | 115 - 155 |

| Protons on Phenoxy Ring | 6.9 - 7.4 | 118 - 160 |

| Phenolic -OH Proton | 5.0 - 11.0 (variable) | - |

| Carbon attached to -OH | - | 150 - 165 |

| Carbon attached to -NO₂ | - | 138 - 145 |

| Carbons of Ether Linkage | - | 145 - 160 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Monitoring Reaction Progress and Kinetic Studies

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and effective technique for monitoring reactions involving chromophoric compounds like 2-Nitro-4-phenoxyphenol. metrohm.com The presence of the nitro group and the aromatic rings creates a conjugated π-electron system that absorbs light in the UV-Vis range. docbrown.info

This technique is particularly useful for kinetic studies, such as the reduction of the nitro group to an amino group. rsc.orgresearchgate.net An aqueous solution of a nitrophenol typically shows a maximum absorbance (λmax) around 317-320 nm. researchgate.net Upon addition of a base (like NaOH) or a reducing agent in a basic medium (like NaBH₄), the phenolic proton is removed to form a phenolate (B1203915) ion. This extends the conjugation, causing a bathochromic (red) shift in the λmax to approximately 400 nm, which is visibly observed as a change from colorless or pale yellow to a more intense yellow color. researchgate.netresearchgate.net

During a reaction, such as the catalytic reduction of the nitro group, the progress can be monitored by observing the decrease in the absorbance of the peak at 400 nm over time. rsc.orgmdpi.com This data allows for the calculation of reaction rates and rate constants, providing valuable insight into the reaction mechanism. metrohm.comnih.gov The appearance of a new peak corresponding to the product (e.g., an aminophenol) can also be monitored simultaneously. researchgate.net

| Condition | Species | Approximate λmax | Observation |

| Neutral/Acidic Solution | 2-Nitro-4-phenoxyphenol | ~320 nm | Disappearance of this peak indicates consumption of the starting material. researchgate.netrsc.org |

| Basic Solution | 2-Nitro-4-phenoxyphenolate ion | ~400 nm | Decrease in absorbance at this wavelength is commonly used to monitor reaction kinetics. researchgate.netresearchgate.net |

| After Reduction | 2-Amino-4-phenoxyphenol (B2995904) | ~300 nm | Appearance of a new peak signals product formation. researchgate.net |

Green Chemistry Principles in the Synthesis and Transformation of 2 Nitro 4 Phenoxyphenol

Development of Sustainable Synthetic Routes for 2-Nitro-4-phenoxyphenol

Traditional synthetic routes to nitrophenols often involve harsh conditions and the use of hazardous reagents, leading to significant waste generation. researchgate.net The development of sustainable synthetic pathways for 2-Nitro-4-phenoxyphenol focuses on improving atom economy, reducing the number of synthetic steps, and utilizing safer starting materials. ctfassets.neteuropeanpharmaceuticalreview.com

A key strategy involves a two-step approach: the synthesis of the 4-phenoxyphenol (B1666991) precursor followed by a regioselective nitration. Sustainable methods for synthesizing 4-phenoxyphenol include pipeline reactor technology, which can improve yield and reduce impurities compared to traditional batch processes. google.com For the subsequent nitration step, green chemistry aims to replace the conventional use of mixed nitric and sulfuric acids, which is highly corrosive and produces significant acidic waste. wjpmr.com

Table 1: Comparison of Traditional and Greener Synthetic Routes for Nitrophenols

| Feature | Traditional Route | Greener Route |

| Nitrating Agent | Concentrated Nitric Acid and Sulfuric Acid | Calcium Nitrate (B79036) and Acetic Acid |

| Conditions | Harsh, highly acidic | Milder, less corrosive |

| Byproducts | Significant acidic waste, NOx gases | Less hazardous byproducts |

| Energy Consumption | Often requires prolonged heating | Can be optimized with microwave irradiation |

Utilization of Environmentally Benign Solvents and Reagents

Environmentally benign solvents that can be considered for the synthesis of nitrophenols include water, supercritical fluids like carbon dioxide (scCO₂), ionic liquids, and bio-solvents. nih.govijcps.orgnih.gov Water is an ideal green solvent due to its non-toxicity and availability, and its use in reactions like the Diels-Alder has shown its potential in organic synthesis. ijcps.org Supercritical CO₂ is another excellent alternative as it is non-flammable, non-toxic, and can be easily recycled. nih.gov

In terms of reagents, replacing hazardous substances is a key goal. As mentioned, using calcium nitrate or other metal nitrates can be a safer alternative to concentrated nitric acid. wjpmr.comgordon.edu Another approach is the use of dinitrogen pentoxide (N₂O₅) in a cleaner synthetic route, which can also be applied to nitration reactions. researchgate.net The use of such reagents aligns with the green chemistry principle of designing safer chemicals. rsc.org

Table 2: Examples of Green Solvents and Their Potential Application

| Solvent | Properties | Potential Application in Synthesis |

| Water | Non-toxic, abundant, non-flammable | As a medium for enzymatic reactions or reactions with water-soluble catalysts. ijcps.org |

| Supercritical CO₂ | Non-toxic, non-flammable, easily recyclable | As a solvent for nitration or other synthetic steps, allowing for easy product separation. nih.gov |

| Ionic Liquids | Low vapor pressure, high thermal stability | As a recyclable reaction medium that can enhance reaction rates and selectivity. nih.gov |

| Glycerol | Biodegradable, low toxicity, high boiling point | As a benign solvent for various organic transformations. nih.gov |

Catalytic Systems for Enhanced Atom Economy and Reduced Waste

Catalysis is a fundamental pillar of green chemistry, offering pathways to reactions with higher efficiency, selectivity, and atom economy. msd-life-science-foundation.or.jp In the context of 2-Nitro-4-phenoxyphenol, catalytic systems can be applied to both its synthesis and subsequent transformations, such as the reduction of the nitro group.

For the synthesis, solid acid catalysts can be employed for the nitration of phenols, which are often more easily separated and recycled than homogeneous catalysts. researchgate.net The use of catalysts can also improve the regioselectivity of the nitration, leading to a higher yield of the desired 2-nitro isomer and reducing the formation of byproducts.

Table 3: Catalytic Systems for Nitrophenol Transformations

| Transformation | Catalyst Type | Advantages |

| Nitration of Phenols | Solid Acid Catalysts | Recyclable, improved selectivity, reduced waste. researchgate.net |

| Reduction of Nitrophenols | Supported Metal Nanoparticles (e.g., Cu, Ag, Au) | High efficiency, recyclability (especially with magnetic supports), mild reaction conditions. nih.govnih.govresearchgate.net |

Biocatalysis as a Green Alternative for Phenoxyphenol Transformations

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and environmentally friendly alternative to traditional chemical methods. researchgate.net For the synthesis and transformation of 2-Nitro-4-phenoxyphenol, biocatalysis presents several potential advantages, including mild reaction conditions (ambient temperature and pressure, neutral pH) and high regio- and enantioselectivity. ctfassets.net

Enzymatic nitration of phenols has been demonstrated using enzymes such as peroxidases. nsf.govresearchgate.net For instance, horseradish peroxidase (HRP) has been used for the selective nitration of para-substituted phenols. researchgate.net This approach could potentially be adapted for the regioselective nitration of 4-phenoxyphenol to yield 2-Nitro-4-phenoxyphenol. The use of enzymes can lead to higher selectivity and avoid the formation of unwanted isomers. nsf.gov

Furthermore, enzymes can be used for the transformation of nitrophenols. For example, monooxygenases can catalyze the hydroxylation of nitrophenols. researchgate.net While specific research on the biocatalytic transformation of 2-Nitro-4-phenoxyphenol is limited, the existing studies on similar compounds suggest a promising avenue for future research and development of greener processes. researchgate.netmiragenews.com The development of robust and stable enzymes through protein engineering will further expand the applicability of biocatalysis in this area. nih.gov

Table 4: Potential Biocatalytic Transformations

| Transformation | Enzyme Class | Potential Advantages |

| Nitration of 4-phenoxyphenol | Peroxidases (e.g., HRP) | High regioselectivity, mild reaction conditions, reduced byproducts. nsf.govresearchgate.net |

| Hydroxylation of 2-Nitro-4-phenoxyphenol | Monooxygenases | High selectivity, potential for novel functionalization. researchgate.net |

| Reduction of the nitro group | Nitroreductases | High selectivity, avoids the use of metal catalysts. |

Q & A

Q. What are the recommended synthetic routes for 2-nitro-4-phenoxyphenol, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves nucleophilic aromatic substitution or Ullmann-type coupling. For example, reacting 4-nitrophenol with a substituted aryl halide (e.g., 2-bromophenol) using a base (K₂CO₃) and a copper catalyst at 120–150°C in dimethylformamide (DMF). Optimization includes varying catalyst loading (0.1–5 mol%) and reaction time (12–48 hr) to maximize yield. Monitor purity via HPLC or GC (>98% purity threshold) .

Q. How can researchers ensure the purity of 2-nitro-4-phenoxyphenol, and what analytical techniques are most effective?

- Methodological Answer : Use a combination of:

- HPLC (C18 column, methanol/water mobile phase, UV detection at 254 nm).

- GC-MS (DB-5 column, helium carrier gas) for volatile impurities.

- ¹H/¹³C NMR (DMSO-d₆ solvent) to confirm structural integrity and detect regioisomeric byproducts.

Cross-validate results with melting point analysis (mp >150°C) and FT-IR (nitro group stretching at ~1520 cm⁻¹) .

Q. What are the stability considerations for 2-nitro-4-phenoxyphenol under varying pH and temperature conditions?

- Methodological Answer : Conduct accelerated stability studies:

- pH Stability : Dissolve in buffers (pH 4–9) and monitor degradation via UV-Vis spectroscopy (absorbance at 400 nm for nitroaromatic intermediates).

- Thermal Stability : Heat samples to 40–80°C for 24–72 hr and analyze decomposition products via TLC or LC-MS.

Note: Nitro groups may hydrolyze under strongly alkaline conditions (pH >10) .

Advanced Research Questions

Q. How do electronic effects of the nitro and phenoxy groups influence the reactivity of 2-nitro-4-phenoxyphenol in substitution reactions?

- Methodological Answer : Perform density functional theory (DFT) calculations to map electron density distribution. The nitro group (-NO₂) at position 2 acts as a strong electron-withdrawing group, directing electrophilic attacks to the para-phenoxy position. Experimental validation: React with electrophiles (e.g., bromine) and analyze regioselectivity via X-ray crystallography or NOESY NMR .

Q. What strategies resolve contradictions in reported spectral data for 2-nitro-4-phenoxyphenol derivatives?

- Methodological Answer :

- Data Triangulation : Compare NMR (DEPT-135 for quaternary carbons), high-resolution MS (HRMS), and single-crystal XRD to resolve ambiguities.

- Isomeric Discrimination : Use 2D NMR (COSY, HSQC) to distinguish between ortho/para isomers. For example, coupling constants (J = 8–10 Hz in aromatic regions) indicate para substitution .

Q. How can computational models predict the environmental degradation pathways of 2-nitro-4-phenoxyphenol?

- Methodological Answer : Employ molecular docking and QSAR models to simulate interactions with microbial enzymes (e.g., nitroreductases). Validate via aerobic/anaerobic biodegradation assays:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.